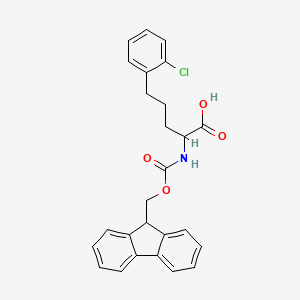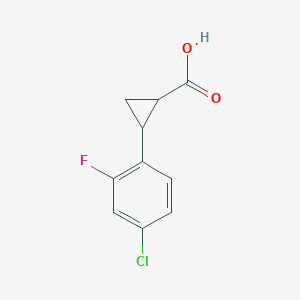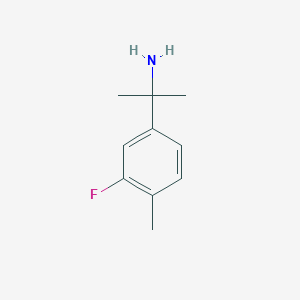
2-(3-Fluoro-4-methylphenyl)propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Fluoro-4-metilfenil)propan-2-amina es un compuesto químico con la fórmula molecular C10H14FN. Es conocido por sus aplicaciones en diversos campos, incluyendo química, biología y medicina. El compuesto se caracteriza por la presencia de un átomo de flúor y un grupo metilo unido a un anillo fenilo, que a su vez está conectado a un grupo propan-2-amina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-(3-Fluoro-4-metilfenil)propan-2-amina generalmente involucra la reacción de 3-fluoro-4-metilbenzaldehído con nitroetano para formar el nitroestireno correspondiente. Este intermedio se reduce luego utilizando un agente reductor adecuado, como hidruro de aluminio y litio (LiAlH4), para producir la amina deseada .
Métodos de Producción Industrial
En entornos industriales, la producción de 2-(3-Fluoro-4-metilfenil)propan-2-amina puede implicar métodos más escalables y rentables. Un método de este tipo incluye la hidrogenación catalítica del intermedio nitroestireno utilizando paladio sobre carbono (Pd/C) como catalizador bajo condiciones de alta presión y temperatura .
Análisis De Reacciones Químicas
Tipos de Reacciones
2-(3-Fluoro-4-metilfenil)propan-2-amina experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar la cetona o ácido carboxílico correspondiente.
Reducción: Las reacciones de reducción pueden modificar aún más el grupo amina.
Sustitución: El átomo de flúor en el anillo fenilo se puede sustituir con otros grupos funcionales.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como borohidruro de sodio (NaBH4) e hidruro de aluminio y litio (LiAlH4) se utilizan comúnmente.
Sustitución: Las reacciones de sustitución nucleofílica se pueden llevar a cabo utilizando reactivos como metóxido de sodio (NaOCH3) o terc-butóxido de potasio (KOtBu).
Productos Principales
Oxidación: Formación de 3-fluoro-4-metilbenzaldehído o ácido 3-fluoro-4-metilbenzoico.
Reducción: Formación de aminas secundarias o terciarias.
Sustitución: Formación de varias fenilpropan-2-aminas sustituidas.
Aplicaciones Científicas De Investigación
2-(3-Fluoro-4-metilfenil)propan-2-amina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles efectos en sistemas biológicos, incluidas las interacciones enzimáticas.
Medicina: Investigado por sus posibles propiedades terapéuticas, incluida su función como precursor de compuestos farmacéuticos.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 2-(3-Fluoro-4-metilfenil)propan-2-amina implica su interacción con objetivos moleculares específicos, como enzimas y receptores. El compuesto puede actuar como agonista o antagonista, modulando la actividad de estos objetivos e influyendo en varias vías bioquímicas. La presencia del átomo de flúor aumenta su afinidad de unión y selectividad hacia ciertos objetivos .
Comparación Con Compuestos Similares
Compuestos Similares
- 2-(4-Fluorofenil)propan-2-amina
- 2-(2-Fluorofenil)propan-2-amina
- 2-(3-Cloro-4-metilfenil)propan-2-amina
Singularidad
2-(3-Fluoro-4-metilfenil)propan-2-amina es único debido a la posición específica de los grupos flúor y metilo en el anillo fenilo. Este arreglo estructural confiere propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones .
Propiedades
Fórmula molecular |
C10H14FN |
|---|---|
Peso molecular |
167.22 g/mol |
Nombre IUPAC |
2-(3-fluoro-4-methylphenyl)propan-2-amine |
InChI |
InChI=1S/C10H14FN/c1-7-4-5-8(6-9(7)11)10(2,3)12/h4-6H,12H2,1-3H3 |
Clave InChI |
NZCTVHLUOYKOEL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(C)(C)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[[5-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12302048.png)
![7',8'-dihydro-3'H-spiro[[1,3]dioxolane-2,6'-quinazolin]-4'(5'H)-one](/img/structure/B12302054.png)
![7-[(2-aminocyclohexyl)amino]-5-(3-methylanilino)-4-oxo-3H-pyrido[3,4-d]pyridazine-8-carbonitrile](/img/structure/B12302059.png)
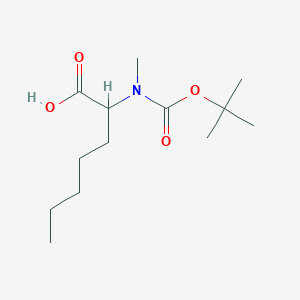
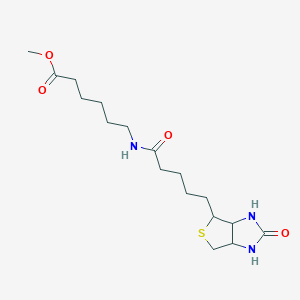


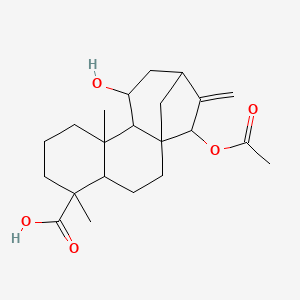
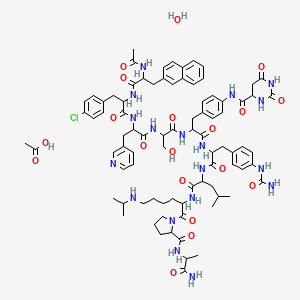
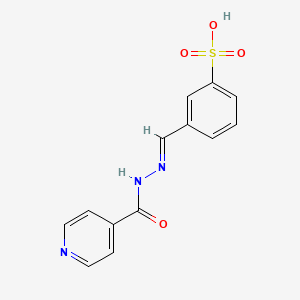
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[3-(trifluoromethyl)phenyl]pentanoic acid](/img/structure/B12302122.png)
